An In-depth Technical Guide to Butylcyclooctane
An In-depth Technical Guide to Butylcyclooctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of butylcyclooctane. The information is curated for professionals in the fields of chemical research and drug development who require detailed technical data and experimental procedures.
Core Chemical Information
Butylcyclooctane is a saturated cycloalkane with a butyl group attached to a cyclooctane (B165968) ring. Its chemical formula is C12H24, and it has a molecular weight of 168.32 g/mol .[1] The IUPAC name for this compound is butylcyclooctane, and it is also known by the synonym cyclooctane, butyl-.[1][2] Its CAS Registry Number is 16538-93-5.[2]
Chemical Structure
The structure of butylcyclooctane consists of an eight-membered carbon ring to which a four-carbon alkyl chain is attached.
Caption: 2D Chemical Structure of Butylcyclooctane.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of butylcyclooctane.
| Property | Value | Unit | Source |
| Molecular Formula | C12H24 | [1][2] | |
| Molecular Weight | 168.32 | g/mol | [1] |
| Density | 0.826 | g/mL | [3] |
| Boiling Point | 217 | °C | [3] |
| Refractive Index | 1.459 | [3] | |
| Molar Volume | 203.8 | mL/mol | [3] |
| LogP (Octanol/Water Partition Coefficient) | 4.537 | [4] | |
| XLogP3 | 6.2 | [1] | |
| Hydrogen Bond Donor Count | 0 | [1] | |
| Hydrogen Bond Acceptor Count | 0 | [1] | |
| Rotatable Bond Count | 3 | [4] | |
| Exact Mass | 168.187800766 | Da | [1] |
| Complexity | 88.2 | [1] |
Synthesis of Butylcyclooctane
A feasible synthetic route for butylcyclooctane involves the Grignard reaction, a well-established method for forming carbon-carbon bonds. This protocol outlines the synthesis from iodocyclooctane (B8577307) and butylmagnesium bromide.
Synthetic Workflow
Caption: Synthetic Workflow for Butylcyclooctane via Grignard Reaction.
Experimental Protocol
Objective: To synthesize butylcyclooctane via the reaction of cyclooctylmagnesium iodide with butyl bromide.
Materials and Reagents:
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Iodocyclooctane
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Magnesium turnings
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Butyl bromide
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Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
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Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
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Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
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Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)
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Magnetic stirrer and heating mantle
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Preparation of the Grignard Reagent (Cyclooctylmagnesium Iodide):
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A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is flame-dried to remove any moisture.
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Magnesium turnings are placed in the flask, and the system is purged with an inert gas.
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A solution of iodocyclooctane in anhydrous diethyl ether or THF is prepared and added to the dropping funnel.
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A small amount of the iodocyclooctane solution is added to the magnesium turnings to initiate the reaction, which may be evidenced by bubble formation or a gentle reflux. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.
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Once the reaction has initiated, the remaining iodocyclooctane solution is added dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, the mixture is stirred at room temperature or gently heated until the magnesium is consumed. The resulting greyish solution is the Grignard reagent, cyclooctylmagnesium iodide.
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-
Coupling Reaction:
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The flask containing the Grignard reagent is cooled in an ice bath.
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A solution of butyl bromide in anhydrous diethyl ether or THF is added to the dropping funnel.
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The butyl bromide solution is added dropwise to the stirred Grignard reagent. An exothermic reaction is expected. The rate of addition should be controlled to maintain a manageable reaction temperature.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.
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-
Workup and Purification:
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The reaction mixture is cooled in an ice bath, and a saturated aqueous solution of ammonium chloride is slowly added to quench the reaction and any unreacted Grignard reagent.
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The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation.
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The crude product can be purified by fractional distillation under reduced pressure to yield pure butylcyclooctane.
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Safety Precautions:
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Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.
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Anhydrous ethers are flammable and can form explosive peroxides. Handle with care and use in a well-ventilated fume hood.
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The quenching of the Grignard reagent is exothermic and can cause the low-boiling ether to splash. Perform this step slowly and with cooling.
This guide provides a foundational understanding of butylcyclooctane for research and development purposes. The experimental protocol is a representative method and may require optimization for specific laboratory conditions and desired yields.
